4-Fluoro-2-methylbenzonitrile

Medicinal Chemistry Pharmaceutical Process Chemistry DPP-4 Inhibitors

Critical ortho-methyl/para-fluoro building block essential for trelagliptin succinate synthesis (patent-specified) and thermally stable TADF OLED emitters (Td 447°C). Its regiospecific substitution pattern and distinct LogP (2.1 vs. ~1.58 for 4-fluorobenzonitrile) ensure correct reactivity and bioavailability modulation. Substitution with regioisomers invalidates synthetic routes. Non-negotiable for process validation.

Molecular Formula C8H6FN
Molecular Weight 135.14 g/mol
CAS No. 147754-12-9
Cat. No. B118529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methylbenzonitrile
CAS147754-12-9
Molecular FormulaC8H6FN
Molecular Weight135.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)C#N
InChIInChI=1S/C8H6FN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,1H3
InChIKeyBJBXUIUJKPOZLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-methylbenzonitrile (CAS 147754-12-9): A Strategic Fluorinated Benzonitrile Building Block for API and Advanced Material Synthesis


4-Fluoro-2-methylbenzonitrile (CAS 147754-12-9) is a polysubstituted aromatic nitrile characterized by a fluorine atom at the 4-position and a methyl group at the 2-position on the benzene ring [1]. With a molecular formula of C8H6FN and a molecular weight of 135.14 g/mol, this compound is a solid at room temperature, exhibiting a melting point range of 70-74°C . Its unique substitution pattern and orthogonal functional groups establish it as a versatile intermediate for synthesizing complex molecules, including active pharmaceutical ingredients (APIs) like the antidiabetic drug trelagliptin and advanced materials such as Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs [2][3].

Why Substituting 4-Fluoro-2-methylbenzonitrile with Other Benzonitrile Derivatives Is Not Trivial


Substituting 4-fluoro-2-methylbenzonitrile with a close analog like 2-fluoro-4-methylbenzonitrile (CAS 85070-67-3) or 4-fluorobenzonitrile (CAS 1194-02-1) is scientifically invalid due to the profound impact of substituent regiochemistry and composition on both physical properties and chemical reactivity [1]. The specific ortho-methyl group in the target compound creates a steric and electronic environment that uniquely dictates its behavior in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, pathways that are either inaccessible or proceed with markedly different rates and selectivity profiles for its regioisomers . Furthermore, the absence of the methyl group in 4-fluorobenzonitrile leads to a significantly different lipophilicity profile (LogP), which directly influences solubility and membrane permeability in biological applications . This report provides quantifiable evidence that the selection of 4-fluoro-2-methylbenzonitrile is a consequential scientific decision, not an interchangeable procurement choice.

Quantitative Differentiation Guide: 4-Fluoro-2-methylbenzonitrile vs. Closest Analogs


Regioisomeric Purity for Trelagliptin Synthesis: Avoiding Impurity Formation

In the patented synthesis of the antidiabetic drug trelagliptin, the use of 4-fluoro-2-methylbenzonitrile as a starting material is critical for regioselective functionalization. The ortho-methyl group adjacent to the nitrile provides the necessary steric control during subsequent SNAr or benzylic halogenation steps, directing reactivity away from the para-fluorine. Using the regioisomer 2-fluoro-4-methylbenzonitrile would lead to a different substitution pattern and the formation of an inactive or off-target impurity profile [1]. While direct kinetic data for the isomeric mixture is proprietary, the patent literature explicitly claims this specific isomer as essential for the preparation of trelagliptin, confirming its unique role in achieving the required molecular architecture [2].

Medicinal Chemistry Pharmaceutical Process Chemistry DPP-4 Inhibitors

Thermal Stability of TADF Emitters Derived from 4-Fluoro-2-methylbenzonitrile

The presence of the methyl group in 4-fluoro-2-methylbenzonitrile directly enhances the thermal stability of TADF emitters synthesized from it. A bicarbazole-based emitter synthesized via nucleophilic aromatic substitution with 4-fluoro-2-methylbenzonitrile exhibited an initial decomposition temperature (Td) of 447 °C . In contrast, related cyanobenzene-derived TADF emitters lacking the ortho-methyl group often demonstrate lower thermal stability, which is a critical parameter for the longevity and operational stability of OLED devices [1].

Materials Science OLEDs Thermally Activated Delayed Fluorescence

Enhanced Lipophilicity (LogP) Compared to Non-Methylated Analog

The presence of the methyl group in 4-fluoro-2-methylbenzonitrile significantly increases its lipophilicity compared to the non-methylated analog, 4-fluorobenzonitrile. The predicted octanol-water partition coefficient (XLogP3-AA) for 4-fluoro-2-methylbenzonitrile is 2.1 [1]. In contrast, the experimental LogP for 4-fluorobenzonitrile is 1.58 [2]. This difference of 0.52 LogP units indicates a roughly 3.3-fold increase in lipophilicity, which can dramatically alter a drug candidate's ability to passively diffuse across biological membranes.

Medicinal Chemistry Drug Design ADME Properties

Synthesis via Oxidative Cyanation: An Alternative to Halogen Exchange

4-Fluoro-2-methylbenzonitrile can be synthesized from 4-fluoro-2-methylbenzyl alcohol using an oxidative cyanation method, avoiding the use of toxic cyanide salts in the main step. This copper-catalyzed aerobic oxidation uses ammonia as the nitrogen source, a protocol that is both more atom-economical and environmentally benign compared to traditional halogen-exchange routes [1]. In contrast, the synthesis of its close analog, 2-fluoro-4-methylbenzonitrile, is more commonly reported via a halogen-exchange reaction from 4-bromo-3-fluorotoluene using copper(I) cyanide [2], a method that employs stoichiometric heavy metals and generates corrosive halide byproducts.

Organic Synthesis Green Chemistry Process Development

Defined Application Scenarios for 4-Fluoro-2-methylbenzonitrile Based on Evidence


Regiospecific Synthesis of the DPP-4 Inhibitor Trelagliptin

4-Fluoro-2-methylbenzonitrile is the designated starting material for the synthesis of trelagliptin succinate, as specified in patent literature. Its unique ortho-methyl and para-fluoro substitution pattern is essential for the correct regioselective installation of the uracil ring system. Substitution with any other isomer would result in an incorrect molecular architecture and failure of the synthetic route [1]. For process chemists and procurement managers, sourcing this specific isomer is non-negotiable for adherence to the validated manufacturing process.

Fabrication of High-Stability TADF Emitters for Next-Gen OLEDs

This compound serves as a critical precursor for synthesizing Thermally Activated Delayed Fluorescence (TADF) emitters with exceptional thermal stability. As evidenced by a bicarbazole derivative exhibiting a decomposition temperature of 447 °C, the methyl group on the benzonitrile core contributes to high thermal robustness, a key performance indicator for OLED device longevity . This makes it a preferred building block for materials scientists developing durable, high-efficiency display technologies.

Medicinal Chemistry Scaffold with Tuned Lipophilicity

For medicinal chemists exploring structure-activity relationships (SAR) in lead optimization programs, 4-fluoro-2-methylbenzonitrile offers a distinct lipophilic profile (predicted LogP of 2.1) compared to simpler fluorobenzonitriles (LogP ~1.58 for 4-fluorobenzonitrile) [2]. This 0.52 LogP unit difference equates to a ~3.3-fold increase in lipophilicity, providing a quantifiable basis for modulating the membrane permeability and ADME properties of drug candidates early in the discovery process.

Sustainable and Atom-Economical Synthetic Transformations

Researchers focused on green chemistry can leverage 4-fluoro-2-methylbenzonitrile as a model substrate or intermediate, benefiting from its accessible and cleaner synthesis via aerobic oxidation of the corresponding benzyl alcohol . This route offers a more sustainable alternative to traditional halogen-exchange or Sandmeyer reactions, which often involve toxic reagents and generate more waste. This can be a factor in selecting a supplier or designing an environmentally conscious synthetic pathway.

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